REACTION_CXSMILES
|
Cl.[C:2]1([NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[C:10](O)(=O)[CH2:11][OH:12]>>[OH:12][CH2:11][C:10]1[NH:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The solution then was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
neutralized by the addition of concentrated ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The title compound precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 4 gms
|
Name
|
|
Type
|
|
Smiles
|
OCC=1NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |